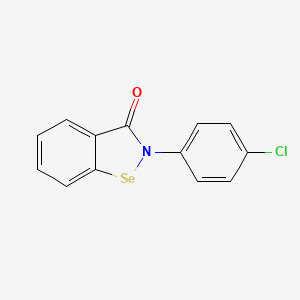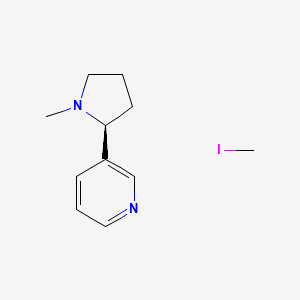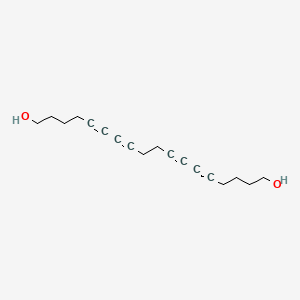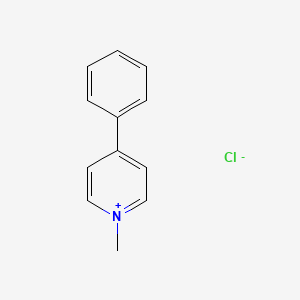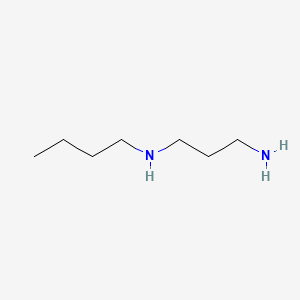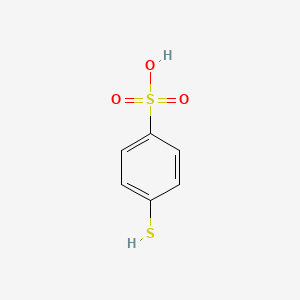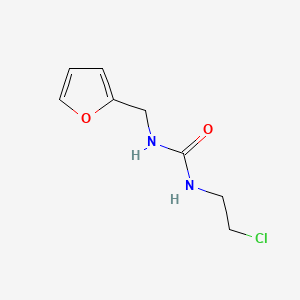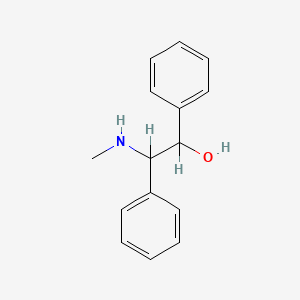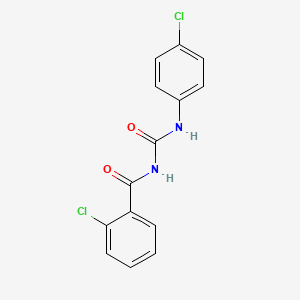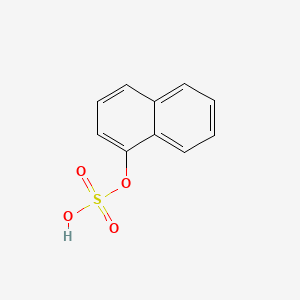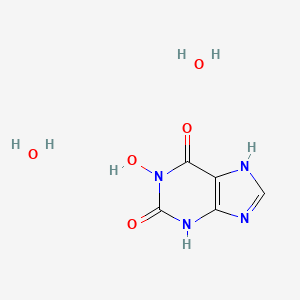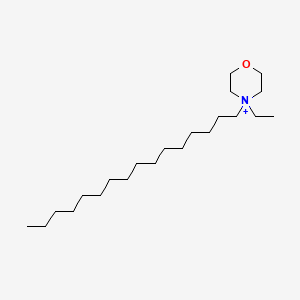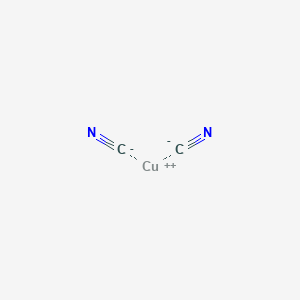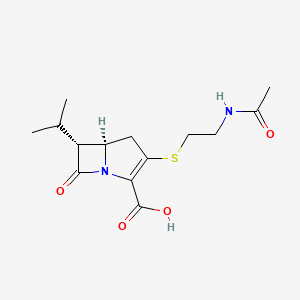
Antibiotic PS 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PS-6 is a member of carbapenems.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Photodynamic Therapy (aPDT)
aPDT Mechanisms : aPDT is a promising approach against pathogens resistant to common antibiotics and antiseptics. It involves activating a non-toxic molecule (photosensitizer, PS) with visible light, generating reactive oxygen species that kill bacteria via oxidative burst. This method is effective without inducing resistance and is subject to extensive in vitro research for clinical application (Cieplik et al., 2018).
Efficacy Against Various Bacteria : Studies show that aPDT, using different photosensitizers like methylene blue, chlorin-e6, or curcumin, is effective in eliminating gram-positive bacteria. The efficacy varies among bacterial species, indicating the potential for targeted treatment (de Annunzio et al., 2018).
Influence of Bacterial Growth Phase and Slime : Research indicates that the effectiveness of aPDT can vary depending on the bacterial growth phase and the presence of extracellular slime. This suggests the need for tailored aPDT approaches based on the specific characteristics of the bacterial infection (Gad et al., 2004).
Benzylidene Cyclopentanone PSs : The study of benzylidene cyclopentanone-based photosensitizers in aPDT reveals significant differences in bacterial binding/uptake abilities and aPDT effects, indicating the potential for tailored aPDT strategies based on PS chemical structures (Fang et al., 2016).
Antibacterial Photodynamic Therapy
New Approaches and Effectiveness : Recent advancements in antibacterial photodynamic therapy have demonstrated its potential as an effective alternative to traditional antibiotic treatments, particularly against antibiotic-resistant strains. This approach has been explored for various bacteria, including Gram-negative species (Sperandio et al., 2013).
Bacterial Inactivation and Biofilms : Research has focused on the potential of aPDT for inactivating biofilms formed by oral key pathogens. This approach is particularly relevant in dentistry to address periodontal, endodontic, or mucosal topical infections caused by bacterial or yeast biofilms (Cieplik et al., 2014).
Photodynamic Therapy for Infectious Diseases : Photodynamic therapy using non-toxic dyes (PS) and light has shown effectiveness in killing pathogenic microorganisms in vitro. Its application in treating infections in animal models or patients is an area of ongoing development (Hamblin & Hasan, 2004).
Eigenschaften
CAS-Nummer |
72615-19-1 |
|---|---|
Produktname |
Antibiotic PS 6 |
Molekularformel |
C14H20N2O4S |
Molekulargewicht |
312.39 g/mol |
IUPAC-Name |
(5R,6R)-3-(2-acetamidoethylsulfanyl)-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H20N2O4S/c1-7(2)11-9-6-10(21-5-4-15-8(3)17)12(14(19)20)16(9)13(11)18/h7,9,11H,4-6H2,1-3H3,(H,15,17)(H,19,20)/t9-,11-/m1/s1 |
InChI-Schlüssel |
SUMQHCXEWHRKGG-MWLCHTKSSA-N |
Isomerische SMILES |
CC(C)[C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C |
SMILES |
CC(C)C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C |
Kanonische SMILES |
CC(C)C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C |
Andere CAS-Nummern |
72615-19-1 |
Synonyme |
DL-erythro-1-phenoxy-3-((3,4-dimethoxyphenthyl)amino)butan-2-ol PS 6 PS-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



